

Stabilizing the sigma phase in high-rhenium content Mo-Re alloys

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Compound of Interest

Compound Name: Molybdenum--rhenium (1/3)

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Mo-Re Alloys Technical Support Center

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the stabilization of the sigma (σ) phase in high-rhenium content Molybdenum-Rhenium (Mo-Re) alloys.

Frequently Asked Questions (FAQs)

Q1: What is the sigma (σ) phase in Mo-Re alloys, and why is its stabilization important?

The sigma (σ) phase is a hard, brittle intermetallic compound with a complex tetragonal crystal structure.^[1] In Mo-Re systems, as with many other alloys, its formation can significantly increase the material's hardness and strength at elevated temperatures.^{[1][2]} However, this often comes at the cost of reduced ductility and toughness.^{[1][2]} Stabilizing a controlled volume fraction of the sigma phase is crucial for applications requiring high-temperature strength and wear resistance, but avoiding excessive precipitation is necessary to prevent catastrophic brittle failure.

Q2: What compositional and temperature ranges favor sigma phase formation in Mo-Re systems?

The sigma phase generally forms in alloys with a high concentration of elements like Chromium (Cr), Molybdenum (Mo), and Rhenium (Re).^[3] Precipitation typically occurs at elevated

temperatures, often in the range of 600°C to 1000°C, though the specific temperature depends heavily on the alloy's composition.[4] For Mo-Re alloys, higher Rhenium content significantly promotes the formation and stability of the sigma phase. The formation is a diffusion-controlled process, meaning both temperature and time are critical factors.[3]

Troubleshooting Guide

Q3: My Mo-Re alloy is exhibiting extreme brittleness and fracturing during processing. What is the likely cause?

Excessive formation of the sigma (σ) phase is a primary cause of brittleness in high-rhenium content Mo-Re alloys.[2][5] This phase is inherently hard and lacks the ductility of the surrounding body-centered cubic (BCC) matrix.

Possible Solutions:

- **Review Heat Treatment:** Your heat treatment temperature or duration might be too high or too long, promoting excessive sigma phase growth. A solution treatment at a higher temperature followed by quenching may be necessary to dissolve the sigma phase.
- **Compositional Analysis:** Verify the Rhenium concentration in your alloy. Even small deviations toward higher Re content can significantly increase the propensity for sigma phase formation.
- **Microstructural Characterization:** Use Scanning Electron Microscopy (SEM) or X-Ray Diffraction (XRD) to confirm the presence and quantify the volume fraction of the sigma phase.[6] If the volume fraction is high, you will need to adjust your processing parameters.

Q4: I am not seeing any sigma phase precipitation after heat treatment. What went wrong?

The absence of the sigma phase can be due to several factors related to kinetics and thermodynamics.

Possible Solutions:

- **Insufficient Temperature or Time:** The nucleation and growth of the sigma phase are diffusion-dependent.[3] Your heat treatment may be too short or at a temperature too low for the atomic diffusion required to form the phase. Consult the Mo-Re phase diagram to ensure you are in the correct temperature window.
- **Alloy Homogeneity:** If the initial ingot is not properly homogenized, regions may be depleted of Rhenium, preventing local sigma phase nucleation. Ensure your initial melting and homogenization steps are sufficient to create a uniform solid solution.
- **Quenching Rate:** If the alloy was cooled too rapidly from a high-temperature solid-solution phase field, the sigma phase precipitation might have been suppressed. A controlled cooling rate or an isothermal aging step is required.

Experimental Protocols & Data

Protocol 1: Sample Preparation via Arc Melting

Vacuum arc melting is a common method for producing high-purity Mo-Re alloys due to the high melting points of both Molybdenum (2623°C) and Rhenium (3186°C).

Methodology:

- **Material Preparation:** Begin with high-purity Mo and Re powders or granules (typically >99.95% purity). Weigh the elements to achieve the desired atomic percentage.
- **Pelletizing:** Thoroughly mix the powders and press them into a compact pellet to prevent powder scattering within the furnace.
- **Furnace Preparation:** Place the pellet into a water-cooled copper hearth inside the vacuum arc melter.
- **Evacuation and Purging:** Evacuate the chamber to a high vacuum (e.g., $<5 \times 10^{-5}$ Torr) and backfill with a high-purity inert gas, such as Argon. Repeat this process multiple times to minimize atmospheric contamination.
- **Melting:** Strike an arc between the non-consumable tungsten electrode and the material pellet. Melt the material completely to form an ingot or "button."

- Homogenization: To ensure compositional homogeneity, flip the ingot over (using a mechanical manipulator inside the chamber) and re-melt it several times (typically 4-5 times).

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Protocol 2: Heat Treatment for Sigma Phase Precipitation

This protocol describes a typical isothermal aging process to induce the formation of the sigma phase from a homogenized Mo-Re solid solution.

Methodology:

- Sample Encapsulation: Section the homogenized Mo-Re ingot into smaller samples. Seal the samples in a quartz tube under a high vacuum to prevent oxidation at elevated temperatures.
- Solution Treatment (Optional but Recommended): Heat the encapsulated samples to a high temperature (e.g., $>1500^{\circ}\text{C}$, depending on composition) to dissolve any existing phases and ensure a single-phase solid solution. Hold for several hours and then quench in water.
- Isothermal Aging: Place the samples in a high-temperature furnace pre-heated to the target aging temperature (e.g., 1200°C). The optimal temperature depends on the specific Mo-Re composition and the desired volume fraction of the sigma phase.
- Holding: Hold the samples at the aging temperature for an extended period (from a few hours to several hundred hours) to allow for the nucleation and growth of the sigma phase.
- Cooling: After aging, the samples can be quenched in water to retain the high-temperature microstructure or slow-cooled, depending on the experimental goals.

Protocol 3: Phase Identification and Quantification

Confirming the presence and determining the amount of the sigma phase is critical.

Methodology:

- X-Ray Diffraction (XRD):
 - Prepare a flat, polished surface of the heat-treated sample.
 - Perform an XRD scan over a wide 2θ range (e.g., 20-100 degrees).
 - Compare the resulting diffraction pattern to known patterns for the BCC Mo-Re solid solution and the tetragonal sigma phase to confirm its presence. Rietveld refinement can be used for quantitative phase analysis.
- Scanning Electron Microscopy (SEM):
 - Mount, grind, and polish the sample to a mirror finish.
 - Use an SEM with backscattered electron (BSE) imaging. The sigma phase, being rich in the heavier element Rhenium, will typically appear brighter than the surrounding BCC matrix due to atomic number contrast.
 - Use image analysis software to measure the area fraction of the bright phase, which provides an estimate of the sigma phase volume fraction.^{[6][7]}

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Quantitative Data

The mechanical properties of the sigma phase are significantly different from the parent BCC matrix. The hard and brittle nature of the sigma phase contributes to an overall increase in alloy hardness but a decrease in ductility.^{[1][2]}

Table 1: Comparison of Mechanical Properties (Illustrative)

Property	BCC Mo-Re Matrix (Typical)	Sigma (σ) Phase (Reported for similar systems)	Effect on Bulk Alloy
Nano-hardness (GPa)	~5 - 8 GPa	12 - 15 GPa[2]	Increases with σ vol. %
Young's Modulus (GPa)	~210 GPa	~263 GPa[1]	Increases with σ vol. %
Ductility / Elongation	High	Very Low (Brittle)[2]	Decreases significantly with σ vol. % [1]
Yield Strength (GPa)	Moderate	High (~2.42 GPa)[1]	Increases with σ vol. % [1]

Note: Values for the sigma phase are derived from studies on stainless steels and high-entropy alloys, as direct measurement on pure Mo-Re sigma phase is challenging but the trends are comparable.[1][2]

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